Product packaging for (4R)-3,4-dihydro-2H-1-benzopyran-4-ol(Cat. No.:CAS No. 120523-16-2)

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B043870
CAS No.: 120523-16-2
M. Wt: 150.17 g/mol
InChI Key: MGSHXMOLUWTMGP-MRVPVSSYSA-N
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Description

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol is a valuable chiral building block and key synthetic intermediate in organic and medicinal chemistry. This enantiomerically pure compound features a benzopyran (chromane) scaffold, a privileged structure found in numerous biologically active molecules and natural products. Its primary research value lies in its utility for the asymmetric synthesis of more complex chiral molecules, serving as a precursor for pharmaceuticals, agrochemicals, and functional materials. The presence of the stereogenic center at the 4-position and the alcohol functional group allows for diverse chemical modifications, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies. Researchers leverage this compound to develop novel ligands for catalysis, probe enzyme active sites, and synthesize potential therapeutic agents targeting a range of conditions, particularly those involving oxidative stress or where the chromane core modulates biological activity. Its defined stereochemistry is critical for investigating stereoselective interactions in biological systems and for creating materials with specific chiroptical properties. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B043870 (4R)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 120523-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSHXMOLUWTMGP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317021
Record name (R)-4-Chromanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120523-16-2
Record name (R)-4-Chromanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120523-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4r 3,4 Dihydro 2h 1 Benzopyran 4 Ol and Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched (4R)-3,4-dihydro-2H-1-benzopyran-4-ol, primarily through the use of chiral catalysts that can effectively control the stereochemical outcome of the reaction.

Chiral Catalysis in 3,4-Dihydro-2H-1-benzopyran Synthesis

The asymmetric reduction of the corresponding prochiral ketone, 2H-1-benzopyran-4(3H)-one (chroman-4-one), is a prominent strategy for the synthesis of chiral chromanols. This transformation is often accomplished using chiral catalysts, which can be either metal-based complexes or small organic molecules (organocatalysts).

Transition metal catalysts, particularly those based on rhodium, iridium, and copper, have proven to be highly effective in the asymmetric hydrogenation of chromones and subsequent reduction to chromanols. For instance, a highly efficient copper-catalyzed asymmetric conjugated reduction of chromones has been developed, affording chiral chromanones in good yields (80–99%) and with excellent enantioselectivities (94–>99% ee). rsc.org These chiral chromanones can then be reduced to the corresponding chromanols, preserving the stereochemistry at the C2 position and generating a new stereocenter at C4.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chroman derivatives. Bifunctional organocatalysts, such as those based on cinchona alkaloids, facilitate the asymmetric intramolecular oxy-Michael addition of phenol (B47542) derivatives bearing an (E)-α,β-unsaturated ketone or thioester moiety. kyoto-u.ac.jp This method provides a facile route to optically active 2-substituted chromans with high yields. kyoto-u.ac.jp

Enantioselective Transformations Leading to the (4R)-Configuration

The enantioselective synthesis of the (4R)-configuration of 3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through various transformations that introduce or control the stereochemistry at the C4 position. One of the most direct methods is the asymmetric reduction of chroman-4-one.

A notable example is the use of chiral iridium SpiroPAP catalysts in the asymmetric hydrogenation of racemic 4-substituted chroman-2-ones, which proceeds via kinetic resolution. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org This method allows for the synthesis of chiral γ-aryl primary alcohols and the recovery of chiral β-aryl esters or chroman-2-ones with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org While this specific example focuses on chroman-2-ones, the underlying principle of using chiral metal complexes for the stereoselective reduction of a carbonyl group within the chroman framework is directly applicable to the synthesis of this compound from chroman-4-one.

The following table summarizes the results of an asymmetric hydrogenation of a racemic 4-substituted chroman-2-one, demonstrating the high enantioselectivity achievable with a chiral iridium catalyst.

Table 1: Asymmetric Hydrogenation of rac-4-Aryl-chroman-2-one

Entry Substrate Catalyst Conversion (%) Product ee (%) Recovered Substrate ee (%) Selectivity Factor (s)
1 rac-9a (R)-4e 50 89 88 50
2 rac-11a (R)-4e 49 89 88 49

Data sourced from a study on the kinetic resolution of racemic 4-substituted chroman-2-ones through asymmetric lactone hydrogenation. chinesechemsoc.org

Strategies for Stereoselective Introduction of the Hydroxyl Group

The stereoselective introduction of the hydroxyl group at the C4 position is most commonly achieved through the asymmetric reduction of the corresponding ketone. The choice of the chiral reducing agent or catalyst is crucial in determining the stereochemical outcome.

A variety of chiral catalysts have been developed for the enantioselective borane (B79455) reduction of prochiral ketones, which can be applied to the synthesis of this compound from chroman-4-one. researchgate.net These catalysts, often 1,3,2-oxazaborolidines, can provide high levels of enantioselectivity.

Furthermore, organocatalytic approaches have been developed for the enantioselective synthesis of functionalized chroman derivatives. For instance, an organocatalytic oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by a chiral squaramide, produces polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). researchgate.net Subsequent functional group manipulations could then lead to the desired 4-hydroxy derivative.

Ring-Opening Reactions for 3,4-Dihydro-2H-1-benzopyran Formation

Ring-opening reactions, particularly of epoxides, provide an alternative and powerful strategy for the stereoselective synthesis of 3,4-dihydro-2H-1-benzopyran-4-ol. These reactions often involve the intramolecular attack of a phenolate (B1203915) nucleophile on an epoxide, with the stereochemistry of the epoxide dictating the stereochemistry of the final product.

Epoxide Ring-Opening in Stereoselective Synthesis

The intramolecular ring-opening of a suitably positioned epoxide by a phenolic hydroxyl group is a well-established method for the construction of the chroman skeleton. The stereochemistry of the resulting hydroxyl group at the C4 position is directly controlled by the stereochemistry of the epoxide precursor.

For example, a completely regio- and cis-diastereoselective intramolecular Friedel–Crafts epoxy–arene (IFCEA) cyclization of 1-tetralone-derived glycidyl (B131873) ethers, catalyzed by Brønsted acids, has been used to synthesize cis-6a,7,8,12b-tetrahydro-6H-naphtho[2,1-c]chromen-6a-ols. nih.gov This demonstrates the principle of using an intramolecular epoxide ring-opening to generate a hydroxyl group with a specific stereochemistry on a fused ring system analogous to the chroman core. nih.gov

The following table illustrates the yields of various chroman-fused tetralins synthesized via this IFCEA cyclization method.

Table 2: Synthesis of Chroman-fused Tetralins via IFCEA Cyclization

Substrate Product Yield (%)
(±)-6b (±)-5b 96
(±)-6k (±)-5k 95

Data sourced from a study on the cis-diastereoselective synthesis of chroman-fused tetralins. nih.gov

Cyclization Reactions of ortho-Hydroxystyrene Derivatives

The cyclization of ortho-hydroxystyrene derivatives and related compounds is a versatile approach to the synthesis of the 3,4-dihydro-2H-1-benzopyran skeleton. These reactions can be catalyzed by a variety of reagents, including acids, bases, and transition metals, and can be rendered asymmetric through the use of chiral catalysts.

Organocatalytic asymmetric [2 + 4] cycloadditions of 3-vinylindoles with ortho-quinone methides, catalyzed by a chiral phosphoric acid, have been shown to produce indole-containing chroman derivatives with high yields and excellent enantioselectivities (up to 98% ee). mdpi.com This demonstrates a powerful method for constructing the chiral chroman framework from an ortho-hydroxyphenyl-substituted precursor.

Additionally, PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been reported as a regioselective method for the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structurally related to chromans. beilstein-journals.org This type of oxidative cyclization of a phenol derivative with a tethered double bond represents a potential pathway to chromanols.

The electrophilic cyclization of substituted propargylic aryl ethers using reagents like I₂, ICl, and PhSeBr also yields 3,4-disubstituted 2H-benzopyrans in excellent yields under mild conditions. nih.gov While this method primarily produces 2H-benzopyrans, subsequent stereoselective reduction could provide access to the desired 3,4-dihydro-2H-1-benzopyran-4-ol.

Derivatization from Established Precursors and Building Blocks

The construction of complex benzopyran analogues often begins with established intermediates, which are then chemically transformed to introduce desired functionalities and stereochemistry.

A common strategy in the synthesis of benzopyran analogues involves a multi-step pathway starting from substituted phenols. This process can include Friedel-Crafts acylation, followed by an aldol (B89426) condensation to form the benzopyranone core. Subsequent transformations of this intermediate, such as methoxylation, reduction, and esterification, allow for variation at different positions of the benzopyran ring. scialert.net

One key transformation is the reduction of a chroman-4-one intermediate. For instance, the reduction of chromon-4-one with sodium borohydride (B1222165) (NaBH₄) in pyridine (B92270) can selectively yield the corresponding chroman-4-one in high yield. ijrar.org This chroman-4-one is a direct precursor to the target alcohol, this compound, via stereoselective reduction of the ketone. Other transformations reported in the literature include palladium-catalyzed three-component coupling reactions and domino reactions that can introduce significant complexity to the benzopyran scaffold. ijrar.org

The electrophilic cyclization of substituted propargylic aryl ethers provides another route to functionalized benzopyrans. Using electrophiles like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr), 3,4-disubstituted 2H-benzopyrans can be produced in excellent yields under mild conditions. This method is compatible with a variety of functional groups on the aromatic ring. nih.gov

Table 1: Examples of Chemical Transformations on Benzopyran Intermediates This table is generated based on data from the text and provides illustrative examples of reaction transformations.

Starting Intermediate Reagent(s) Product Type Reference
Substituted Phenol Acetic Acid, Lewis Acid Substituted Acetophenone (B1666503) scialert.net
Substituted Acetophenone Substituted Ketones, Base Benzopyranone scialert.net
Chromon-4-one NaBH₄, Pyridine Chroman-4-one ijrar.org

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. Isocyanide-based multicomponent reactions (I-MCRs) represent a simple and environmentally friendly one-pot domino procedure for synthesizing benzopyran derivatives. researchgate.netrsc.org This approach avoids the need for isolating intermediates, which is often a tedious process, and is generally more efficient in its use of materials. researchgate.netrsc.org

Another example involves a one-pot MCR catalyzed by iron(III) chloride for the synthesis of coumarin-annulated 2-aminothiazoles, demonstrating the integration of the benzopyran (in this case, coumarin) core into more complex heterocyclic systems. nih.gov These MCR strategies are valuable for rapidly generating libraries of diverse benzopyran-containing molecules for further study. researchgate.netrsc.org

Green Chemistry Approaches in Benzopyran Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes to benzopyrans. These methods focus on reducing waste, avoiding hazardous solvents, and utilizing catalytic processes.

Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating the need for volatile and often toxic organic solvents. The synthesis of benzopyran derivatives has been successfully achieved under solvent-free conditions using various catalysts. For example, Tetrabutyl ammonium (B1175870) acetate (B1210297) (TBAA) has been shown to catalyze the preparation of certain benzopyran compounds at 100°C in good yields. researchgate.net

Heterogeneous catalysts are particularly well-suited for solvent-free applications as they can be easily recovered and recycled. A bentonite-titania composite has been used as a mild, eco-friendly, and non-toxic catalyst for benzopyran synthesis under heating and solvent-free conditions. researchgate.net Similarly, SBA-Pr-SO3H, a recyclable solid-acid catalyst, has been employed in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinones under solventless conditions at elevated temperatures. researchgate.net Molecular iodine has also been identified as a catalyst for practical and mild syntheses of pyrans under solvent-free conditions at ambient temperature. organic-chemistry.org

Table 2: Catalysts for Solvent-Free Benzopyran Synthesis This table is generated based on data from the text and showcases various catalysts used in solvent-free synthetic methods.

Catalyst Reaction Conditions Product Type Reference
Tetrabutyl ammonium acetate (TBAA) 100°C, Solvent-free Benzopyran derivatives researchgate.net
Bentonite-titana Composite Heating, Solvent-free 7-amino-6-cyano-5-aryl-5H-pyrano [2,3-d]pyrimidinones researchgate.net
SBA-Pr-SO3H 140°C, Solventless 7-amino-6-cyano-5-aryl-5H-pyrano [2,3-d]pyrimidinones researchgate.net

Catalytic methods are central to modern organic synthesis and play a crucial role in the development of green approaches for benzopyran production. A wide range of catalytic systems have been developed, including those based on transition metals like gold, platinum, and copper, as well as metal-free Brønsted and Lewis acid/base catalysis. nih.gov Ruthenium carbene complexes, such as Grubbs' catalysts, have been used to catalyze olefin metathesis/double bond migration sequences of allyl ethers to form cyclic enol ethers, which are precursors to dihydropyrans. organic-chemistry.org

The use of heterogeneous catalysts, as mentioned previously, is a key green catalytic method. The bentonite-titana composite serves as an efficient, eco-friendly option that can be easily separated from the reaction mixture. researchgate.net These catalytic approaches not only reduce the environmental impact but also often lead to improved yields and selectivity, making them highly attractive for the synthesis of this compound and its analogues.

Chemical Transformations and Derivatization Studies of 4r 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Reactions Involving the Hydroxyl Functionality

The secondary alcohol at the C4 position is the most reactive site for many transformations, allowing for a wide array of derivatization strategies through reactions characteristic of hydroxyl functionalities.

A critical transformation for chiral molecules is the inversion of stereochemistry, which can be essential when a specific enantiomer is required for a synthetic target but the opposite enantiomer is more readily available. The Mitsunobu reaction is a powerful and widely utilized method for achieving this stereochemical inversion of secondary alcohols. wikipedia.orgnih.gov This reaction proceeds via an SN2 mechanism, which results in a predictable and clean inversion of the stereocenter. organic-chemistry.org

In a notable application, the (S)-enantiomer of 5,7-difluorochroman-4-ol (B1424309) was successfully inverted to the desired (R)-enantiomer, a key precursor for Tegoprazan. tandfonline.com The process involved reacting (S)-5,7-difluorochroman-4-ol with 4-nitrobenzoic acid, triphenylphosphine (B44618) (PPh₃), and diisopropyl azodicarboxylate (DIAD). tandfonline.com This reaction forms an intermediate ester with the opposite (R) configuration, which is then hydrolyzed to yield the final (R)-alcohol. tandfonline.com This two-step sequence of stereospecific esterification followed by hydrolysis provides an effective route to the desired enantiomer. tandfonline.com

Table 1: Mitsunobu Inversion of (S)-5,7-Difluorochroman-4-ol

SubstrateReagentsSolventProduct of InversionKey Outcome
(S)-5,7-Difluorochroman-4-ol4-Nitrobenzoic acid, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)Tetrahydrofuran (THF)(R)-5,7-Difluorochroman-4-yl 4-nitrobenzoateComplete inversion of stereochemistry at C4

The oxygen atom of the C4-hydroxyl group, with its lone pairs of electrons, readily functions as a nucleophile. This reactivity is central to the synthesis of ethers and esters.

Etherification: A prominent example of the hydroxyl group acting as a nucleophile is in the synthesis of Tegoprazan. In this process, the (R)-5,7-difluorochroman-4-ol is coupled with a substituted benzimidazole (B57391) derivative. The reaction typically proceeds by deprotonating the hydroxyl group with a base, such as sodium tert-butoxide, to form a more potent nucleophile (an alkoxide). google.com This alkoxide then displaces a leaving group on the benzimidazole moiety to form the final ether linkage, demonstrating a crucial C-O bond-forming reaction. google.com

Esterification: The hydroxyl group can also react with carboxylic acids or their derivatives to form esters. Beyond the Mitsunobu reaction, enzymatic catalysis offers a green chemistry approach to esterification. For instance, racemic 5,7-difluorochroman-4-ol can undergo lipase-catalyzed acylation, a process that can be used for kinetic resolution to separate the enantiomers. tandfonline.com

Modifications of the 3,4-Dihydro-2H-1-benzopyran Ring System

The benzene (B151609) portion of the benzopyran ring is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.com The existing substituents on the ring—specifically the alkyl ether oxygen attached at C1 and the secondary alcohol side chain—direct the position of incoming electrophiles. The ether oxygen is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org

This directing effect makes positions C6 and C8 the most likely sites for substitution, assuming C5 and C7 are unsubstituted. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring, typically using reagents like N-halosuccinimides or molecular halogens with a Lewis acid catalyst. thieme.de The existence of various fluorinated chromanol derivatives, such as 5,7-difluorochroman-4-ol, demonstrates that halogenation is a key strategy for producing diverse analogues. chemicalbook.com

Nitration: The introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, though these reactions can sometimes be complicated by the presence of the activating ether group. wikipedia.org

The synthesis of these substituted analogues is crucial for modulating the electronic and steric properties of the molecule, which is a common practice in medicinal chemistry.

The pyran ring offers additional sites for chemical modification beyond the C4-hydroxyl group. The most significant transformation is the oxidation of the C4-alcohol to the corresponding ketone, 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one). This reaction can be accomplished using a variety of standard oxidizing agents.

The resulting chroman-4-one is a versatile intermediate itself. nih.gov The carbonyl group activates the adjacent C3 position, facilitating enolate formation and subsequent reactions such as alkylation or condensation. Furthermore, chroman-4-ones can be reduced back to chroman-4-ols. arkat-usa.org The stereochemical outcome of this reduction can be controlled through the use of chiral reducing agents, providing a stereoselective route to either the cis or trans diastereomer, depending on other substituents on the ring. arkat-usa.org

Synthesis of Advanced (4R)-3,4-Dihydro-2H-1-benzopyran-4-ol Analogues

This compound and its derivatives serve as foundational scaffolds for the synthesis of more complex, often biologically active, molecules. The development of advanced analogues leverages the chemical handles on the chromanol core to build intricate molecular architectures.

The synthesis of Tegoprazan is a premier example of this application. tandfonline.com In this multi-step synthesis, the specifically-configured (R)-5,7-difluorochroman-4-ol is utilized as a key chiral building block. chemicalbook.com The final key step involves the formation of an ether bond between the C4-oxygen of the chromanol and a complex, substituted benzimidazole heterocycle. google.com This highlights how the chromanol fragment is incorporated into a larger, more functionalized drug molecule.

Table 2: Synthesis of Tegoprazan from a (4R)-Chroman-4-ol Derivative

Key IntermediateCoupling PartnerReaction TypeResulting Advanced Analogue
(R)-5,7-Difluorochroman-4-ol4-Halo-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamideNucleophilic Aromatic Substitution (Etherification)Tegoprazan

Beyond Tegoprazan, the chroman framework is present in a wide range of compounds investigated for various biological activities. For instance, derivatives of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid have been evaluated as leukotriene antagonists. nih.gov These advanced analogues are synthesized by modifying the pyran and benzene rings to append different functional groups and build complexity, demonstrating the broad utility of the parent chromanol structure in drug discovery programs.

Design and Synthesis of Fluorinated Benzopyran Derivatives

The incorporation of fluorine into biologically active molecules is a common strategy in medicinal chemistry to enhance pharmacological properties. nih.gov The synthesis of fluorinated benzopyran derivatives has been pursued to create key intermediates for various therapeutic agents. researchgate.net

The strategic placement of fluorine can significantly influence the biological activity of the resulting compounds. For instance, studies on related flavonoid structures have shown that fluorination can impact properties like telomerase inhibition and antioxidant activity. nih.gov While direct fluorination of the this compound core is challenging, the synthesis of fluorinated precursors provides an effective route to these valuable derivatives. nih.govresearchgate.net

Table 1: Synthetic Scheme for 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid researchgate.net

StepStarting MaterialReagents and ConditionsProduct
14-FluorophenolAcetic anhydride4-Fluorophenyl acetate (B1210297)
24-Fluorophenyl acetateAnhydrous AlCl₃ (Rearrangement)4-Fluoro-2-acetyl phenol (B47542)
34-Fluoro-2-acetyl phenolDiethyl oxalate (B1200264) (Acylation, Cyclization, Hydrolyzation)6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
46-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acidH₂, 10% Pd/C, Acetic acid (Reduction)6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Development of Other Substituted Analogues

The derivatization of the benzopyran structure extends beyond fluorination to include a wide range of other substituted analogues, aiming to develop compounds with potent and selective biological activities, such as selective estrogen receptor modulator (SERM) activity. nih.govnih.gov Synthetic methodologies have been developed to introduce substituents at various positions of the benzopyran ring, including C-2, C-4, C-5, C-6, and C-7. scialert.netresearchgate.net

One synthetic approach involves a four-step methodology: Friedel-Crafts acylation, followed by aldol (B89426) condensation, methoxylation, and reduction/esterification. scialert.netscialert.net This strategy allows for variations at the C-2, C-4, and C-7 positions. For example, substituted phenols can be acylated and then condensed with ketones in the presence of a base like amberlite to form the core benzopyran-4-one structure. scialert.netscialert.net Subsequent reactions such as methoxylation using methyl iodide and nitration can introduce further diversity. scialert.net

Another area of focus has been the synthesis of amino-substituted benzopyrans. A series of novel trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were prepared and evaluated for antihypertensive activity. nih.gov The synthesis involved the cyclization of propargyl ethers to 2H-1-benzopyrans, conversion to 3,4-epoxides via bromohydrins, and subsequent ring-opening with various amines. nih.gov This work highlighted that optimal activity was associated with a strong electron-withdrawing group at the 6-position and a pyrrolidino or piperidino group at the 4-position. nih.gov

Furthermore, 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have been prepared through palladium-mediated cross-coupling reactions. researchgate.net This approach enables the introduction of various substituents at the 5-position of the benzopyran ring. researchgate.net Research into 3-phenylbenzopyran scaffolds with a basic side chain at position 4 has also yielded potent ligands for estrogen receptors. nih.gov The nature and position of substituents on the 3-phenyl ring were found to be critical for binding affinity. nih.gov

Table 2: Examples of Synthesized Substituted Benzopyran Analogues

Compound ClassKey Synthetic StepsPositions Substituted
2,2-Dimethyl-benzopyran-4-ones scialert.netscialert.netAldol condensation of a substituted acetophenone (B1666503) with acetone.C-2, C-6, C-7
trans-4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols nih.govEpoxide ring-opening with amines.C-4, C-6, C-7
3-Phenyl-4-(basic side chain)-benzopyrans nih.govIntroduction of a 3-phenyl group and a basic side chain at C-4.C-3, C-4
5-Substituted-3,4-dihydro-3-amino-2H-1-benzopyrans researchgate.netPalladium-mediated cross-coupling reactions.C-3, C-5

Spectroscopic and Advanced Analytical Characterization of 4r 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H-NMR spectrum of (4R)-3,4-dihydro-2H-1-benzopyran-4-ol, distinct signals corresponding to the aromatic and aliphatic protons are expected. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5–7.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns are influenced by the oxygen atom of the pyran ring.

The protons on the dihydropyran ring are diastereotopic and exhibit more complex signals. The benzylic proton (H-4) adjacent to the hydroxyl group is expected to appear as a multiplet around δ 4.7-4.9 ppm. The two protons at the C-3 position (H-3a and H-3b) are chemically non-equivalent and will appear as distinct multiplets, typically between δ 1.9 and 2.2 ppm, coupling with each other (geminal coupling) and with the H-4 proton (vicinal coupling). Similarly, the protons at the C-2 position (H-2a and H-2b) are also diastereotopic and will present as multiplets in the range of δ 4.1-4.4 ppm, coupling with each other and the C-3 protons. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (a,b)4.1 - 4.4m
H-3 (a,b)1.9 - 2.2m
H-44.7 - 4.9t or dd
H-5~7.1 - 7.3d or dd
H-6~6.8 - 7.0t or td
H-7~6.8 - 7.0t or td
H-8~6.7 - 6.9d or dd
4-OHVariablebr s

Note: Chemical shifts are predictions based on related chromanol structures and may vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, td = triplet of doublets, br = broad.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. This compound has nine distinct carbon atoms. The aromatic carbons appear in the range of δ 115–155 ppm, with the carbon atom attached to the ring oxygen (C-8a) being the most deshielded. The aliphatic carbons of the dihydropyran ring appear in the upfield region. The carbinol carbon (C-4) is typically found around δ 65-70 ppm, while C-3 and C-2 resonate at approximately δ 30-35 ppm and δ 63-67 ppm, respectively. mdpi.com

Table 2: Predicted ¹³C-NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-263 - 67
C-330 - 35
C-465 - 70
C-4a120 - 125
C-5128 - 132
C-6120 - 124
C-7120 - 124
C-8115 - 119
C-8a152 - 156

Note: Chemical shifts are predictions based on related chromanol structures and are subject to solvent and experimental variations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. pressbooks.pub For this compound, a COSY spectrum would show correlations between H-4 and the protons on C-3. It would also reveal correlations between the C-3 protons and the C-2 protons, confirming the connectivity within the aliphatic portion of the dihydropyran ring. In the aromatic region, correlations between adjacent protons (e.g., H-5 with H-6, H-6 with H-7, etc.) would establish their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). pressbooks.pub This technique allows for the direct assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. For instance, the proton signal at δ ~4.8 ppm (H-4) would correlate with the carbon signal at δ ~68 ppm (C-4), unequivocally linking them.

Correlations from the H-2 protons to C-3, C-4, and the quaternary carbon C-8a, confirming the placement of the ether linkage.

Correlations from the H-4 proton to the carbons of the aromatic ring junction, C-4a and C-5.

Correlations from the aromatic proton H-8 to the junction carbon C-8a and the ether-linked carbon C-2. These correlations are vital for piecing together the bicyclic ring system.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HR-MS) measures m/z values with very high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the determination of the exact mass of a molecule and, consequently, its unambiguous elemental formula. chegg.comyoutube.com The molecular formula for this compound is C₉H₁₀O₂.

The theoretical monoisotopic mass for C₉H₁₀O₂ is calculated as:

(9 x 12.000000) + (10 x 1.007825) + (2 x 15.994915) = 150.06808 Da.

An HR-MS analysis of a pure sample would yield an experimental mass that is extremely close to this theoretical value, confirming the molecular formula and ruling out other possible formulas with the same nominal mass (e.g., C₈H₆O₃, nominal mass 150).

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is used to identify and quantify individual components within a mixture and to assess the purity of a substance. For a sample of this compound, GC-MS would separate the compound from any volatile impurities before it enters the mass spectrometer. The resulting mass spectrum of the main GC peak would serve to confirm the identity of the compound, often by matching its fragmentation pattern to a spectral library.

Given that the target compound is chiral, enantioselective GC-MS is a particularly important application. jmaterenvironsci.comchromatographyonline.com By using a chiral stationary phase in the GC column, it is possible to separate the two enantiomers, this compound and (4S)-3,4-dihydro-2H-1-benzopyran-4-ol. gcms.czhplc.sk This separation allows for the determination of the enantiomeric purity or enantiomeric excess (ee) of the sample, which is a critical quality attribute for chiral compounds. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. By analyzing the interaction of infrared radiation with the molecule, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

Key vibrational frequencies and their assignments for the related compound 4-hydroxy-3-nitrocoumarin, which shares the benzopyran core, provide a reference for interpreting the spectrum of this compound. Aromatic compounds typically display multiple weak bands in the 3100–3000 cm⁻¹ region due to C-H stretching vibrations. For instance, a weak band observed at 3081 cm⁻¹ in the IR spectrum of 4-hydroxy-3-nitrocoumarin is attributed to this type of vibration ijert.org. The C-H out-of-plane bending vibrations are characteristic and generally appear in the 900–667 cm⁻¹ range ijert.org.

For this compound, the presence of the hydroxyl (-OH) group is expected to produce a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of O-H stretching vibrations. The C-O stretching vibration of the secondary alcohol would likely appear in the 1260-1000 cm⁻¹ region. The aromatic C=C stretching vibrations of the benzene ring are anticipated to be observed in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aliphatic methylene groups in the dihydropyran ring would be expected just below 3000 cm⁻¹.

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3600 - 3200O-H StretchHydroxyl
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (CH₂)
1600 - 1450C=C StretchAromatic Ring
1260 - 1000C-O StretchSecondary Alcohol
1250 - 1000C-O-C StretchEther

X-ray Diffraction for Absolute Configuration and Crystalline Structure Determination

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For chroman derivatives, X-ray crystallography has been successfully employed to elucidate their solid-state conformations. In a study of chroman-4-one derivatives, the crystal structure of a TbPTR1-NADP⁺-inhibitor complex was determined at a resolution of 1.70 Å. This analysis revealed key interactions within the active site, where the chroman-4-one moiety was involved in a π-sandwich between the nicotinamide of NADP⁺ and a phenylalanine residue nih.gov.

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a comprehensive dataset including the crystal system, space group, unit cell dimensions, and atomic coordinates. This would definitively confirm the 'R' configuration at the C4 chiral center.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
R-factorValue

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray diffraction experiment.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a critical analytical technique for the separation of enantiomers and the determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for this purpose.

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

For the enantiomeric separation of chiral compounds, including alcohols, various chiral stationary phases are available, such as those based on polysaccharides (e.g., cellulose and amylose derivatives), Pirkle-type phases, and macrocyclic glycopeptides. The choice of the CSP and the mobile phase is crucial for achieving optimal separation. Normal-phase chromatography, often employing mixtures of alkanes and alcohols, is frequently used for the resolution of chiral compounds on polysaccharide-based CSPs.

In the context of chroman derivatives, the enantiomers of a lead compound, 8-bromo-6-chloro-2-ethylchroman-4-one, were successfully separated by preparative chiral HPLC ijert.org. This demonstrates the applicability of chiral chromatography for this class of compounds. The resolution of racemic alcohols can also be achieved by derivatization with a chiral agent to form diastereomers, which can then be separated on a non-chiral stationary phase.

To assess the enantiomeric purity of this compound, a chiral HPLC method would be developed. This would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Illustrative Chiral HPLC Method for the Separation of 3,4-Dihydro-2H-1-benzopyran-4-ol Enantiomers

ParameterCondition
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C
Retention Time (R-enantiomer)tR₁
Retention Time (S-enantiomer)tR₂
Resolution (Rs)> 1.5

Note: The specific retention times and resolution would be determined experimentally.

Theoretical and Computational Chemistry Applied to 4r 3,4 Dihydro 2h 1 Benzopyran 4 Ol Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. While specific DFT studies exclusively targeting the reaction mechanisms and stereoselectivity of (4R)-3,4-dihydro-2H-1-benzopyran-4-ol are not extensively documented in publicly available literature, the principles and applications of DFT to analogous chromane systems provide a clear indication of its utility in this area.

DFT calculations are instrumental in predicting the stereochemical outcomes of reactions leading to the formation of chiral chromanols. For instance, in the asymmetric synthesis of chromane derivatives, DFT can be employed to model the transition states of key reaction steps. By comparing the energies of different diastereomeric transition states, researchers can predict which stereoisomer will be preferentially formed. This is crucial for designing and optimizing synthetic routes to enantiomerically pure this compound.

In a broader context, DFT has been successfully applied to investigate the mechanisms of various reactions involving the benzopyran scaffold. For example, studies on the Diels-Alder reaction to form chromane systems have utilized DFT to explore the potential energy surface and elucidate whether the reaction proceeds through a stepwise or concerted mechanism researchgate.net. Such computational insights are vital for understanding the factors that control the regioselectivity and stereoselectivity of these reactions. The insights gained from these studies on related systems can be extrapolated to understand the formation and reactivity of this compound.

The table below summarizes representative applications of DFT in the study of reaction mechanisms relevant to chromane and benzopyran systems.

Application of DFT System Studied Key Findings
Reaction Mechanism ElucidationIonic Diels-Alder reaction for chroman synthesisSupported a stepwise mechanism and provided insights into the potential energy surface.
Stereoselectivity PredictionAsymmetric Ni-catalyzed reductive cyclizationConfirmed the origin of excellent enantioselectivity and stereoselectivity in the synthesis of chiral chroman derivatives.
Transition State AnalysisNot specified for this exact molecule, but generally applicable.Can be used to determine the favored reaction pathways leading to the (4R) enantiomer.

Conformational Analysis and Molecular Modeling

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and molecular modeling are computational techniques used to explore the various spatial arrangements of a molecule and their relative energies.

The dihydropyran ring in the chromane skeleton is not planar and can adopt different conformations, often described as a "twist" or "half-chair". The specific conformation of this compound is influenced by the stereochemistry at the C4 carbon and the orientation of the hydroxyl group. Molecular modeling studies on chiral 2-substituted chromanes have shown that the substituents on the dihydropyran ring play a significant role in determining its helicity nih.gov.

For this compound, the hydroxyl group at the C4 position can exist in either a pseudo-axial or pseudo-equatorial orientation. Computational methods can be used to calculate the energies of these different conformers and predict the most stable arrangement. This information is crucial for understanding how the molecule interacts with other molecules, such as biological receptors or chiral resolving agents.

Computational studies on substituted chroman-4-ones have also provided insights into the stability of different diastereomers, which can be relevant to understanding the conformational preferences of the corresponding chroman-4-ols acs.orgnih.gov. These studies often employ a combination of molecular mechanics and quantum mechanical calculations to build a comprehensive picture of the molecule's conformational landscape.

The following table outlines key aspects of conformational analysis for chromane systems:

Conformational Feature Computational Method Significance
Dihydropyran Ring PuckerMolecular Mechanics, DFTDetermines the overall shape of the molecule and the spatial relationship between substituents.
Orientation of C4-Hydroxyl GroupAb initio calculations, DFTInfluences intermolecular interactions, such as hydrogen bonding.
Rotational Barriers of SubstituentsMolecular Dynamics SimulationsProvides information on the flexibility of the molecule.

Computational Approaches to Chiral Recognition and Interactions

Understanding the principles of chiral recognition at the molecular level is fundamental in fields such as enantioselective chromatography, asymmetric catalysis, and pharmacology. Computational methods offer a powerful lens through which to view and analyze the subtle interactions that govern the discrimination between enantiomers.

For this compound, computational techniques can be used to model its interaction with a chiral selector, such as a chiral stationary phase in high-performance liquid chromatography (HPLC). Molecular docking and molecular dynamics (MD) simulations are commonly employed to predict the binding modes and energies of the two enantiomers of 3,4-dihydro-2H-1-benzopyran-4-ol with a chiral selector.

These simulations can reveal the specific non-covalent interactions that contribute to the differential binding affinity of the (4R) and (4S) enantiomers. Key interactions often include:

Hydrogen bonding: The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor.

π-π stacking: The benzene (B151609) ring of the chromane scaffold can engage in π-π interactions with aromatic moieties in the chiral selector.

Steric hindrance: The spatial arrangement of atoms in the (4R) enantiomer may lead to more or less favorable steric interactions with the chiral selector compared to its (4S) counterpart.

By analyzing the interaction energies and the geometry of the diastereomeric complexes formed between the enantiomers and the chiral selector, researchers can gain a detailed understanding of the chiral recognition mechanism nih.gov. This knowledge is invaluable for the development of new and more effective methods for enantiomeric separation and for the design of molecules with specific chiral recognition properties. While direct computational studies on the chiral recognition of this compound are not abundant, the methodologies are well-established and can be readily applied to this system.

The table below summarizes the computational approaches used to study chiral recognition:

Computational Technique Information Obtained Types of Interactions Studied
Molecular DockingPreferred binding orientation and binding affinity of each enantiomer to a chiral selector.Hydrogen bonds, hydrophobic interactions, electrostatic interactions.
Molecular Dynamics (MD) SimulationsDynamic behavior and stability of the diastereomeric complexes over time.Conformational changes upon binding, role of solvent molecules.
Quantum Mechanical CalculationsAccurate interaction energies and electronic properties of the complexes.Charge transfer, orbital interactions.

Utilization of 4r 3,4 Dihydro 2h 1 Benzopyran 4 Ol As a Chiral Synthon in Complex Molecule Synthesis

Role in the Total Synthesis of Natural Products with Benzopyran Moieties

The benzopyran (or chroman) core is a structural feature in a wide array of natural products known for diverse biological activities, including antioxidants, antiviral agents, and chemotherapeutics. nih.gov Consequently, (4R)-3,4-dihydro-2H-1-benzopyran-4-ol and its derivatives are crucial intermediates in the total synthesis of these complex natural molecules.

One of the most prominent examples is the synthesis of vitamin E (α-tocopherol), where the chiral chromanol ring is the key structural component responsible for its antioxidant properties. chemrxiv.org Synthetic strategies for vitamin E and its analogues often rely on the construction of this chiral chroman headpiece, for which this compound can be a direct precursor.

Furthermore, the chroman skeleton is found in flavonoids and isoflavonoids, such as epicatechin and silymarin, which exhibit a range of biological effects from nerve protection to hepatoprotective activities. chemrxiv.org The enantioselective synthesis of these compounds often involves strategies to create the chiral centers on the heterocyclic ring, a process that can be streamlined by starting with a pre-existing chiral synthon like this compound. Research has demonstrated nickel-catalyzed asymmetric synthesis methods to create chiral chromans with tertiary allylic alcohols, which are then tested for antitumor activity. chemrxiv.orgchemrxiv.org

The following table summarizes natural products containing the benzopyran moiety, highlighting the importance of the chromanol scaffold.

Natural Product FamilyExample(s)Key Biological ActivityReference
Tocopherols (B72186) Vitamin EAntioxidant, Radical Scavenger chemrxiv.orggu.se
Flavonoids Epicatechin, SilymarinNeuroprotective, Hepatoprotective chemrxiv.org
Cannabinoids TetrahydrocannabinolAgonist for Cannabinoid Receptors researchgate.net
Miscellaneous Rhododaurichromanic Acid APhytotoxic researchgate.net
Chromones KhellinSmooth Muscle Relaxant gu.se

Development of New Synthetic Pathways Incorporating the Chromanol Scaffold

The versatility of the chromanol scaffold has spurred the development of novel synthetic methodologies. These pathways aim to efficiently construct and functionalize the benzopyran ring system, often in an enantioselective manner. nih.gov this compound provides a stereochemically defined starting point for these explorations.

Recent advancements include:

Catalytic Enantioselective Carbosulfenylation: A method has been developed for the enantioselective carbosulfenylation of alkenes to build 3,4-disubstituted chromans. This process utilizes a Lewis base catalyst to activate an electrophilic sulfenylating agent, leading to the formation of enantioenriched chromans in high yields. nih.gov

Nickel-Catalyzed Asymmetric Synthesis: Researchers have reported the use of nickel catalysis with a P-chiral monophosphine ligand for the asymmetric synthesis of chiral chromans bearing quaternary allylic siloxanes. This reaction demonstrates broad substrate scope and provides a practical route to valuable chroman derivatives. chemrxiv.orgchemrxiv.org

Organocatalytic Domino Reactions: Domino Michael-hemiacetalization reactions, catalyzed by square amides, have been employed for the diastereo- and enantioselective synthesis of functionalized dihydropyrans, which are structurally related to the chroman core. nih.gov

Photochemical Cycloadditions: Innovative photochemical strategies, such as intramolecular [4+2] cycloadditions, have been used to assemble complex polycyclic scaffolds that can incorporate benzopyran-like structures under mild conditions. rsc.org

These methods expand the synthetic chemist's toolkit, allowing for the creation of diverse libraries of chroman-based molecules for biological screening and drug discovery. researchgate.net The development of solid-phase synthesis techniques has further enabled the construction of large libraries of benzopyran derivatives for high-throughput screening. researchgate.net

Applications in Asymmetric Organocatalysis and Ligand Design

Beyond its role as a structural component, the chiral backbone of this compound is a valuable scaffold for designing chiral ligands and organocatalysts. The defined spatial arrangement of its functional groups can be exploited to create a chiral environment that influences the stereochemical outcome of a chemical reaction.

While direct applications of this compound itself as a catalyst are not extensively documented, its structural motifs are relevant to the broader field of organocatalysis. For instance, chiral secondary amines and proline derivatives, which share the principle of using a rigid chiral scaffold to induce asymmetry, are powerful organocatalysts for transformations like aldol (B89426) and Michael reactions. mdpi.comau.dksciforum.net The development of catalysts based on the chromanol framework is an area of ongoing interest.

In ligand design, the hydroxyl group and the aromatic ring of the chromanol can be chemically modified to introduce coordinating atoms (e.g., nitrogen, phosphorus) that can bind to a metal center. The inherent chirality of the chromanol backbone would then be transferred to the metal complex, enabling its use in asymmetric metal-catalyzed reactions. Chiral Schiff bases, for example, have been synthesized from terpene derivatives and used as ligands in the asymmetric oxidation of sulfides. researchgate.net This principle can be extended to chromanol-derived ligands for a variety of catalytic transformations.

Q & A

Q. How do solvent and temperature affect cyclization efficiency in benzopyran synthesis?

  • Optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C yield higher cyclization rates. Avoid protic solvents (e.g., MeOH) to prevent hydroxyl group protonation, which stalls reactivity .

Methodological Recommendations

  • Synthetic Protocols : Prioritize NBS over Br₂ for safer, more controllable bromination .
  • Biological Assays : Include halogen-free analogs as negative controls to isolate halogen-specific effects .
  • Data Reporting : Disclose enantiomeric purity and storage conditions to ensure reproducibility .

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